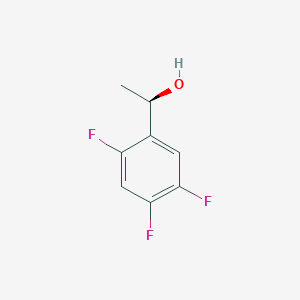methanone CAS No. 1326825-81-3](/img/structure/B2725404.png)
[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl](morpholin-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl](morpholin-4-yl)methanone is a chemical compound that has gained attention among researchers due to its potential applications in the field of medicinal chemistry. This compound is a triazole derivative and has been synthesized using various methods. The purpose of
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- The synthesis and structural analysis of related compounds have been extensively studied, demonstrating the potential for antitumor activity and providing insights into molecular interactions and crystal structures. For instance, derivatives like 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone have shown distinct inhibition on the proliferation of various cancer cell lines, highlighting the compound's relevance in cancer research (Zhi-hua Tang & W. Fu, 2018).
Antimicrobial and Antibacterial Applications
- Research into the antimicrobial and antibacterial efficacy of these compounds has been a significant area of focus. While some derivatives have shown promise, others have not demonstrated potent activity against tested bacterial strains, indicating a nuanced relationship between chemical structure and biological activity. For example, Zhou Wei-cheng (2006) synthesized oxazolidinone derivatives to study their structure-activity relationship against bacteria, although the modifications did not yield significant antibacterial activity (Zhou Wei-cheng, 2006).
Application in Neuroscience
- Some studies have explored the neurological applications of related compounds, potentially offering new avenues for treating neurological disorders. This includes research into compounds acting as receptor antagonists or enzyme inhibitors, which could pave the way for developing new therapeutic agents for conditions like Parkinson's disease.
Herbicidal Activity
- The synthesis of novel triazolinone derivatives with potential as Protox inhibitors has been reported, illustrating another dimension of application for these compounds. Such studies suggest their utility in developing new herbicides, with specific compounds displaying promising herbicidal activities against broadleaf weeds in rice fields (Yan-ping Luo et al., 2008).
Molecular Modeling and Theoretical Studies
- Detailed theoretical studies, including density functional theory (DFT) calculations and X-ray diffraction analysis, have been applied to understand the molecular structure, stability, and interactions of these compounds better. Such research aids in the rational design of molecules with desired properties for various applications.
These insights reflect the broad range of scientific research applications for 1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-ylmethanone and its derivatives, spanning from potential antitumor and antimicrobial agents to herbicides and neuroscientific research tools. The ongoing exploration of these compounds highlights their significance in developing new therapeutic and agricultural products.
Mecanismo De Acción
Triazoles
are a class of compounds that have been found to possess a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . They are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Propiedades
IUPAC Name |
[1-(4-fluoro-3-methylphenyl)triazol-4-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4O2/c1-10-8-11(2-3-12(10)15)19-9-13(16-17-19)14(20)18-4-6-21-7-5-18/h2-3,8-9H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJQYYDHPWOMIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C=C(N=N2)C(=O)N3CCOCC3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

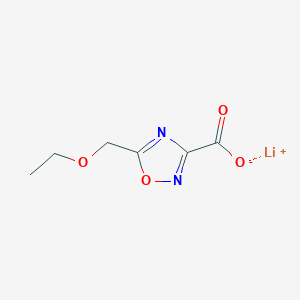
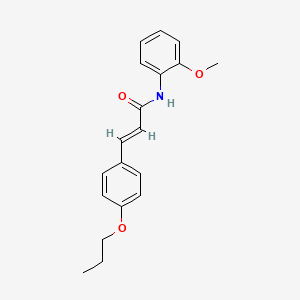
![[5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl propionate](/img/structure/B2725328.png)
![4-benzoyl-N-[6-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2725329.png)
![N-Methyl-N-[2-[[1-(oxan-4-yl)cyclopropyl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2725331.png)
![N-(4-isopropylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2725332.png)
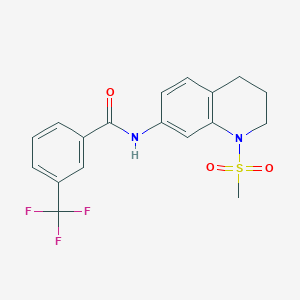
![5-chloro-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one](/img/structure/B2725334.png)
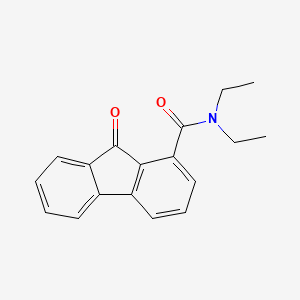
![(2-Methoxypyridin-3-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2725337.png)
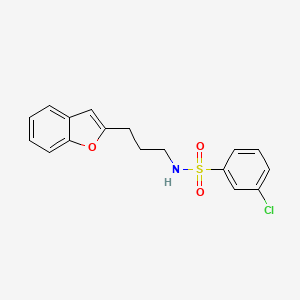

![ethyl 3-(benzo[d]thiazol-2-yl)-2-(4-chlorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2725340.png)
